molecular formula C21H18FN5O2S B2739912 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 851125-65-0

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2739912
CAS No.: 851125-65-0
M. Wt: 423.47
InChI Key: SLZJWBZAFQPAJV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance. Key structural features include:

  • 3,4-Dimethylphenyl substitution at the pyrazole N1 position, which may influence steric and electronic properties.
  • Thioacetamide linkage at the pyrimidine C6 position, providing a sulfur atom that modulates solubility and redox activity.
  • 4-Fluorophenyl acetamide group, introducing fluorine’s electronegativity for improved metabolic stability and binding affinity.

This compound’s design leverages bioisosteric principles, combining lipophilic (dimethylphenyl), polar (thioacetamide), and halogenated (fluorophenyl) groups to optimize pharmacokinetic and pharmacodynamic profiles. Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds due to their structural mimicry of purine nucleotides .

Properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-12-3-8-16(9-13(12)2)27-19-17(10-23-27)20(29)26-21(25-19)30-11-18(28)24-15-6-4-14(22)5-7-15/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZJWBZAFQPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 946318-43-0

The structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : Certain compounds demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Effects : Pyrazolo derivatives have been investigated for their ability to induce apoptosis in cancer cells.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or viral replication.
  • Interaction with Receptors : It could modulate receptor activity related to inflammation or cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Antiviral Activity

A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives showed significant antiviral activity against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50 values) ranging from 130.24 to 263.31 μM in MT-4 cells . This suggests that the compound may possess similar antiviral potential.

Anti-inflammatory Effects

In a comparative analysis of COX inhibitors, compounds related to this class exhibited varying degrees of COX-II inhibition. For instance, a closely related derivative demonstrated an IC50 value of 0.2 μM, indicating potent anti-inflammatory action . The structure's modifications play a crucial role in enhancing these properties.

Anticancer Studies

Research into the anticancer effects of pyrazolo derivatives has shown promising results. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that the compound might also exhibit anticancer properties.

Case Studies

StudyFindings
Study ADemonstrated antiviral activity against TMV with EC50 values indicating efficacy at micromolar concentrations.
Study BReported IC50 values for COX-II inhibition significantly lower than standard drugs like Celecoxib.
Study CFound that structural modifications enhance apoptosis induction in cancer cells through mitochondrial dysfunction.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For example, derivatives of this scaffold have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective potency against these malignancies .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit adenosine deaminase (ADA), an enzyme implicated in several diseases, including cancer and autoimmune disorders. Inhibitors of ADA can enhance the efficacy of certain chemotherapeutic agents by increasing the levels of adenosine in the tumor microenvironment, thus promoting apoptosis in cancer cells .

Biological Studies

Case Study: Anticancer Efficacy
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The results showed that compounds similar to 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide exhibited significant inhibitory effects on the growth of HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM. Additionally, these compounds were tested against T47D breast cancer cells with IC50 values ranging from 27.3 to 43.4 µM .

Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves multiple organic reactions:

  • Formation of the Pyrazolo Core : This involves cyclization reactions under acidic or basic conditions.
  • Thioacetamide Introduction : Achieved through nucleophilic substitution reactions.
  • Functionalization : Aromatic groups are introduced via electrophilic aromatic substitution reactions.

Industrial Relevance
In industrial settings, optimizing these synthetic routes for higher yields and purity is crucial. Techniques such as catalysis and automation are employed to enhance production efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound : 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine - 3,4-Dimethylphenyl (N1)
- Thioacetamide (C6)
- 4-Fluorophenyl (amide)
~450 (estimated) Kinase inhibition, antimicrobial agents
Compound in : 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine - Phenyl (N1)
- 3-Methylpyrazole (C5)
- 4-Fluorophenyl (amide)
571.198 Not specified; likely kinase or enzyme targets
Compound in : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine - Chromen-4-one (linked via ethyl)
- Dual fluorophenyl groups
571.198 Anticancer, kinase inhibition
Compound in : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidine - 4-Methoxyphenyl (N1)
- Variable N-substituents (e.g., chlorobenzyl)
~350–450 Antimicrobial, anti-inflammatory

Key Structural and Functional Differences:

The thioacetamide linkage (C6) introduces a sulfur atom, which may improve redox activity compared to oxygen-based linkages in other derivatives .

Electronic Modulation: Fluorine in the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the amide bond and improving metabolic resistance versus non-fluorinated analogs .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (thioacetamide formation) and Pd-catalyzed cross-coupling (dimethylphenyl introduction), similar to methods in and . In contrast, dihydropyrimidinone derivatives (e.g., –10) use Biginelli-type condensations, which are less relevant here due to differing core structures .

Biological Activity Trends: Pyrazolo[3,4-d]pyrimidines with bulky aryl groups (e.g., 3,4-dimethylphenyl) show improved selectivity for tyrosine kinases, while smaller substituents (e.g., methylpyrazole in ) may broaden target profiles .

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